molecular formula C23H28N2O5S B2986838 Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-36-6

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Katalognummer: B2986838
CAS-Nummer: 864860-36-6
Molekulargewicht: 444.55
InChI-Schlüssel: DDTIKHYIHUIKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as the "target compound") is a complex heterocyclic molecule characterized by:

  • A thieno[2,3-c]pyridine core, a fused bicyclic system combining thiophene and pyridine rings.
  • Tetramethyl groups at positions 5 and 7, enhancing steric bulk and lipophilicity.
  • An ethyl ester group at position 3, common in prodrug design for bioavailability modulation.

This structural complexity distinguishes it from simpler analogs, necessitating a detailed comparison with related compounds.

Eigenschaften

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-28-21(27)17-14-12-22(2,3)25-23(4,5)18(14)31-20(17)24-19(26)13-7-8-15-16(11-13)30-10-9-29-15/h7-8,11,25H,6,9-10,12H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTIKHYIHUIKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structural framework that includes multiple functional groups. Its potential therapeutic applications are of significant interest in medicinal chemistry due to the presence of the benzodioxine and thienopyridine moieties. This article aims to provide an in-depth exploration of its biological activity based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of atoms that contributes to its biological properties. The structural features include:

  • Benzodioxine Unit : Enhances chemical reactivity and biological interactions.
  • Thienopyridine Framework : Known for various pharmacological activities.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC23H28N2O5S
Molecular Weight444.5 g/mol
XLogP3-AA4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, leading to various therapeutic effects. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways or interact with neuroreceptors affecting neurotransmission.

Biological Activity

Recent studies have reported various biological activities associated with similar compounds. Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is expected to exhibit:

  • Antimicrobial Properties : Related compounds have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Analgesic Activity : Similar structures have been linked to pain relief mechanisms.

Table 2: Comparative Biological Activities

Compound NameBiological Activity
Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydrobenzothiopheneAnalgesic
Benzothiophene derivativesAntimicrobial and anti-inflammatory
Ethyl 2-(2-amido)-6-ethyl-4H-thieno[2,3-c]pyridineEnzyme inhibition potential

Case Studies and Research Findings

  • Antimicrobial Study : A study on derivatives of thienopyridines demonstrated significant antibacterial activity against Gram-positive bacteria. The presence of the benzodioxine moiety may enhance this effect by increasing membrane permeability.
  • Anti-inflammatory Research : Investigations into related compounds have revealed their potential to inhibit pro-inflammatory cytokines in vitro. This suggests a possible pathway for ethyl 2-(2,3-dihydro-1,4-benzodioxine) derivatives in treating inflammatory diseases.
  • Analgesic Activity : Several compounds with similar structures have been tested for pain relief in animal models. Results indicated a reduction in pain response comparable to standard analgesics.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Thieno[2,3-c]pyridine Cores

Several compounds share the thieno[2,3-c]pyridine backbone but differ in substituents (Table 1):

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C23H26N2O5S 454.53 Benzodioxine-carbonylamino, tetramethyl
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate C15H22N2O4S 326.41 Boc-protected amino
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C18H20N2O2S 328.43 Benzyl, amino

Key Observations :

  • Tetramethyl groups may increase lipophilicity (logP ~3.5 estimated) relative to analogs with smaller substituents, impacting membrane permeability .

Heterocyclic Variants: Thiazolo-Pyrimidines and Pyrido-Pyrimidines

Compounds with alternative fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine in ) exhibit distinct electronic and steric profiles:

  • Compound 11a (C20H10N4O3S): Features a thiazolo-pyrimidine core with a trimethylbenzylidene substituent. Its cyano group (-CN) introduces strong electron-withdrawing effects, contrasting with the target’s electron-rich benzodioxine .
  • Pyrido[2,3-d]pyrimidine derivatives (): Larger π-systems may enhance intercalation with biological targets but reduce solubility compared to the target’s thieno-pyridine core .

Benzodioxine-Containing Compounds

The compound in (C23H25N3O3) shares the benzodioxine moiety but incorporates a pyridin-3-amine group. This highlights:

  • Benzodioxine’s role : Enhances metabolic stability due to reduced oxidative metabolism compared to simple benzene rings .
  • Functional group positioning: The target’s carbonylamino linkage may improve hydrogen-bonding capacity relative to the amine linkage in ’s compound.

Electronic and Physicochemical Properties

Using Parr and Pearson’s absolute hardness (η) concept :

  • The benzodioxine group’s electron-donating oxygen atoms lower η, increasing softness and reactivity toward electrophilic targets.

Research Findings and Implications

  • Structural Uniqueness : The target’s combination of benzodioxine, tetramethyl, and ester groups distinguishes it from analogs, offering balanced lipophilicity and hydrogen-bonding capacity.
  • Bioactivity Potential: While direct data are unavailable, analogs with similar cores (e.g., thiazolo-pyrimidines in ) show antimicrobial and anticancer activities , suggesting the target may exhibit enhanced efficacy due to optimized substituents.
  • Synthetic Challenges : Multi-step synthesis and purification hurdles may limit scalability compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of thieno[2,3-c]pyridine carboxylates, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes or chloroacetic acid in mixed solvents like acetic anhydride/acetic acid. For example, a 68% yield was achieved for a thiazolo[3,2-a]pyrimidine derivative by refluxing for 2 hours with sodium acetate as a catalyst . Yield optimization can involve adjusting stoichiometry, solvent ratios, or catalyst loading. Multi-step reactions may require purification via crystallization (e.g., DMF/water mixtures) .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound and its analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Used to confirm substituent positions and hydrogen environments. For example, methyl groups in a trimethylbenzylidene derivative appear as singlets at δ 2.37 ppm, while aromatic protons resonate between δ 6.56–7.94 ppm .
  • IR : Identifies functional groups such as carbonyls (C=O, ~1,700 cm⁻¹) and nitriles (CN, ~2,220 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) validate molecular formulas .

Q. What safety protocols are recommended for handling dihydrothieno-pyridine derivatives during synthesis?

  • Methodological Answer :

  • Spillage Control : Sweep or vacuum spills into sealed containers; avoid combustion sources .
  • Protective Measures : Use closed containers for disposal and adhere to hazard guidelines in Sections 8 (exposure controls) and 13 (disposal) of safety data sheets .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of novel analogs?

  • Methodological Answer :

  • ICReDD Framework : Combines quantum chemical calculations with experimental data to predict reaction pathways. For example, transition state modeling can identify energetically favorable routes for introducing substituents like benzodioxine or tetramethyl groups .
  • Feedback Loops : Experimental results (e.g., crystallographic data) refine computational models to optimize conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data across analogs. For instance, a 4-cyanobenzylidene derivative shows distinct aromatic proton splitting (δ 7.41 ppm, doublet) versus a trimethylbenzylidene analog (δ 7.94 ppm, singlet) .
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress solvent peaks and clarify overlapping signals .

Q. How can Design of Experiments (DoE) improve reaction scalability for multi-step syntheses?

  • Methodological Answer :

  • Parameter Screening : Test variables like reaction time (2–12 hours), temperature (80–120°C), and catalyst type (e.g., NaOAc vs. K₂CO₃) using fractional factorial designs .
  • Response Surface Modeling : Optimize yield and purity for intermediates (e.g., pyridazinecarboxylic acid derivatives) by modeling interactions between parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.